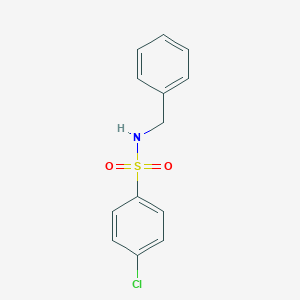

N-Benzyl-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXKPARUVDRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323571 | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-90-2 | |

| Record name | NSC404329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Benzyl-4-chlorobenzenesulfonamide via Nucleophilic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-4-chlorobenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. The core of this synthesis is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that influence the reaction's success. It is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for the preparation of this and related sulfonamide compounds.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the development of therapeutic agents, most famously embodied in the sulfa drugs, which were among the first classes of antibiotics.[1][2] Beyond their antimicrobial properties, sulfonamides are integral to a wide range of biologically active compounds, including diuretics, anticonvulsants, and anti-inflammatory agents. The N-benzylbenzenesulfonamide scaffold, in particular, is found in compounds exhibiting potential as γ-secretase inhibitors for the treatment of Alzheimer's disease and as nonsteroidal glucocorticoid receptor modulators.[3][4]

The synthesis of N-substituted sulfonamides is, therefore, a critical process in pharmaceutical research and development. The method described herein focuses on the N-alkylation of 4-chlorobenzenesulfonamide with benzyl chloride, a classic example of nucleophilic substitution.

Mechanistic Discussion: The Nuances of Nucleophilic Substitution at the Sulfonamide Nitrogen

The formation of this compound is achieved through a two-step process: first, the synthesis of the starting sulfonamide, and second, its N-alkylation.

Step 1: Synthesis of 4-chlorobenzenesulfonamide

The precursor, 4-chlorobenzenesulfonamide, is readily synthesized from 4-chlorobenzenesulfonyl chloride via a nucleophilic attack by ammonia.[5] This is a standard and efficient method for preparing primary sulfonamides.

Step 2: N-Alkylation via Nucleophilic Substitution

The core of the synthesis is the N-alkylation of 4-chlorobenzenesulfonamide with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism. The first step is the deprotonation of the sulfonamide nitrogen by a suitable base to form a sulfonamide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.

The precise mechanism of the nucleophilic attack, whether it follows a concerted (SN2) or a stepwise (SN1) pathway, can be influenced by several factors, including the stability of the carbocation that could be formed from the alkylating agent. Given that benzyl chloride can form a resonance-stabilized benzyl carbocation, an SN1-like mechanism is plausible, especially with a weakly nucleophilic sulfonamide anion.[3] However, the reaction is often conducted in a polar aprotic solvent like DMF, which favors the SN2 pathway. For the purposes of this guide, we will represent it as a classic nucleophilic substitution, acknowledging the potential for a continuum between SN1 and SN2 character.

The choice of base is critical. A strong, non-nucleophilic base is required to efficiently deprotonate the sulfonamide without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the sulfonamide to generate the nucleophilic anion and hydrogen gas, which evolves from the reaction mixture.[2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cation, leaving the sulfonamide anion more available for reaction.[2]

Caption: Generalized reaction mechanism for the N-alkylation of 4-chlorobenzenesulfonamide.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a synthesis of established methods and provides a reliable pathway to this compound.[2][3][6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazard Class |

| 4-Chlorobenzenesulfonamide | 191.64 | 98-64-6 | Skin/Eye Irritant |

| Sodium Hydride (60% dispersion in oil) | 24.00 (NaH) | 7646-69-7 | Water-reactive, Flammable Solid |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Reproductive Toxin, Irritant |

| Benzyl Chloride | 126.58 | 100-44-7 | Lachrymator, Carcinogen |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Suspected Carcinogen |

| 1 M Hydrochloric Acid (HCl) | - | 7647-01-0 | Corrosive |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 144-55-8 | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - |

| Ethyl Acetate | 88.11 | 141-78-6 | Flammable Liquid, Irritant |

| n-Hexane | 86.18 | 110-54-3 | Flammable Liquid, Neurotoxin |

Safety Precautions

-

Sodium Hydride: NaH is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7][8] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves, is mandatory.[7]

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant.[9] It should be handled in a well-ventilated fume hood.

-

Benzyl Chloride: Benzyl chloride is a lachrymator and a carcinogen. All manipulations should be performed in a fume hood.

-

General: A risk assessment should be conducted before starting the experiment. An appropriate fire extinguisher (Class D for reactive metals) and a chemical spill kit should be readily accessible.

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-chlorobenzenesulfonamide (e.g., 1.0 eq, 0.01 mol, 1.92 g).

-

Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask via a syringe under a positive pressure of nitrogen. Stir the mixture until the sulfonamide is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 eq, 0.011 mol, 0.44 g) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add benzyl chloride (e.g., 1.05 eq, 0.0105 mol, 1.22 mL) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/n-hexane).[2] The reaction is complete when the starting sulfonamide spot is no longer visible.

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold distilled water (e.g., 50 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The acidic wash removes any unreacted base, and the basic wash removes any unreacted starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/n-hexane mixture, to yield the pure this compound as a solid.[3]

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Data Presentation and Expected Results

| Parameter | Value | Rationale/Comment |

| Molar Ratio (Sulfonamide:NaH:Benzyl Chloride) | 1 : 1.1 : 1.05 | A slight excess of base ensures complete deprotonation. A slight excess of the alkylating agent can be used, but a 1:1 ratio is often sufficient. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |

| Reaction Time | 3-4 hours | Typically sufficient for completion, but should be monitored by TLC. |

| Expected Yield | 80-90% | High yields are expected with this robust protocol. |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete deprotonation due to wet reagents or solvent.

-

Solution: Ensure all glassware is flame-dried, and use anhydrous solvents. The sodium hydride should be of good quality.

-

Cause: Incomplete reaction.

-

Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), but be aware of the potential for side reactions and the hazards of heating NaH in DMF.[10][11]

-

-

Presence of Starting Material in Product:

-

Cause: Insufficient base or alkylating agent.

-

Solution: Ensure accurate measurement of reagents. The work-up with a basic wash can help remove unreacted 4-chlorobenzenesulfonamide.

-

-

Oily Product that Fails to Crystallize:

-

Cause: Impurities, such as residual mineral oil from the NaH dispersion or byproducts from the reaction.

-

Solution: Thoroughly wash the crude product during work-up. Purification by column chromatography may be necessary if recrystallization fails.

-

Conclusion

The synthesis of this compound via nucleophilic substitution is a reliable and high-yielding process that is fundamental to the construction of more complex, biologically active molecules. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, particularly the exclusion of moisture and the choice of an appropriate base and solvent, researchers can consistently obtain the desired product in high purity. The protocol detailed in this guide provides a validated and safe procedure for laboratory-scale synthesis, serving as a valuable tool for professionals in the fields of organic synthesis and drug discovery.

References

-

Laboratory-Specific Standard Operating Procedures for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]

- Alsughayer, A. et al. (2011). Synthesis and biological evaluation of some novel sulfonamides. Der Pharma Chemica, 3(6), 463-471.

- Javed, S. A., et al. (2014).

- Reed-Berendt, B. G., & Morrill, L. C. (2019). An efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents. The Journal of Organic Chemistry, 84(6), 3715–3724.

- Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.

-

University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

- Anderson, K. W., & Tundel, R. E. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Tetrahedron Letters, 57(38), 4351-4354.

-

PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Kas'yan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 10-17.

- DeWall, G. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 2053-2060.

- Kartha, K. P. R., & Field, R. A. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron Letters, 50(52), 7306-7308.

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]

- Jayaraj, A., et al. (2025). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 66, 152634.

-

PrepChem. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

- Nguyen, T. B., & Dang, T. T. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. Heterocycles, 86(1), 271.

-

ResearchGate. (n.d.). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Rangappa, K. S., et al. (1998). Sodium N-Chlorobenzenesulfonamide as a Selective Oxidant for Hexosamines in Alkaline Medium: A Kinetic and Mechanistic Study. The Journal of Organic Chemistry, 63(3), 531-536.

- Bolm, C., et al. (2023). Copper-Catalyzed N-Alkylations of NH-Sulfoximines Under Visible Light.

-

Chiba, S., et al. (n.d.). Controlled reduction of nitriles by sodium hydride and zinc chloride. Nanyang Technological University. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis base catalyzed N-selective allylation of sufenamides with Morita–Baylis–Hillman carbonates. Retrieved from [Link]

- Kruger, H. G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2758-2767.

Sources

- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]

- 5. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. alkalimetals.com [alkalimetals.com]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

Acknowledging the Void: Charting a Course to Unravel the Cellular Mechanism of N-Benzyl-4-chlorobenzenesulfonamide

A Technical Guide for Drug Discovery Scientists

Disclaimer: The specific cellular mechanism of action for N-Benzyl-4-chlorobenzenesulfonamide is not extensively documented in publicly available scientific literature. This guide, therefore, adopts a proactive, strategic approach. Instead of detailing a known mechanism, it provides a comprehensive, technically-grounded framework for researchers to elucidate the mechanism from first principles. This document serves as a roadmap for investigation, leveraging established methodologies and expert insights to navigate the complexities of target identification and pathway analysis for a novel chemical entity.

| Foundational Analysis: Hypothesis Generation from Structural Precedent

This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore known for a wide array of biological activities.[1] The core structure, characterized by a sulfamoyl group (-S(=O)₂-N-), is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1]

Structural Dissection & Mechanistic Postulates:

-

Sulfonamide Core: The classical mechanism for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[2][3][4][5] This leads to a bacteriostatic effect by halting DNA replication and cell division.[2][4] While this is a primary hypothesis for antimicrobial activity, eukaryotic cells utilize dietary folate, making this pathway less likely as a direct target for cytotoxicity in human cells.

-

Aromatic Rings (Benzyl and 4-chlorophenyl): These lipophilic moieties significantly influence the molecule's ability to cross cellular membranes and its potential to interact with hydrophobic pockets within protein targets. The N-benzyl group is found in a variety of biologically active compounds, including inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA) and histone deacetylases (HDACs).[6][7]

-

Chlorine Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can modulate the electronic properties of the sulfonamide group, potentially influencing binding affinity and reactivity.[8]

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action in human cells:

-

Hypothesis A (Anticancer Activity): The compound may exhibit cytotoxic effects on cancer cells.[8][9] Analogs of this compound have demonstrated antiproliferative activity against various cancer cell lines, including breast and colon cancer.[8] The potential targets could include enzymes involved in cell metabolism, signaling pathways, or protein-protein interactions crucial for tumor growth.[10][11] For instance, some sulfonamides are known to inhibit carbonic anhydrases, which are often overexpressed in tumors, or interfere with signaling pathways like Wnt/β-catenin.[12]

-

Hypothesis B (Enzyme Inhibition): The compound may act as an inhibitor of specific enzymes beyond DHPS. Studies on similar sulfonamide derivatives have shown inhibitory activity against enzymes such as lipoxygenase, chymotrypsin, and α-glucosidase.[13][14]

-

Hypothesis C (Modulation of Signaling Pathways): The compound could interfere with cellular signaling cascades. For example, benzenesulfonamide derivatives have been developed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[15]

| A Phased Experimental Approach to Mechanism Deconvolution

This section outlines a logical, multi-phase workflow designed to systematically investigate the cellular mechanism of action of this compound.

Caption: A four-phase workflow for elucidating the mechanism of action.

| Phase 1: Initial Phenotypic Screening & Bioactivity Assessment

Objective: To determine if this compound elicits a biological response in a relevant cellular context and to quantify its potency.

Rationale: Before committing resources to extensive target identification, it is crucial to confirm that the compound is biologically active. A panel of cell lines, including cancerous and non-cancerous lines, provides a broad view of potential cytotoxicity and selectivity.

Key Experiment: Cell Viability Assays (e.g., MTT or ATP-based Luminescence)

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate cells (e.g., PC3 prostate cancer, NB4 leukemia, and a non-cancerous fibroblast line) in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.[16]

-

Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium. A typical starting concentration would be 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Lysis & Luminescence Reading: Equilibrate the plate and the assay reagent to room temperature. Add 100 µL of the lytic reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit (log(inhibitor) vs. response).

Data Presentation:

| Cell Line | Type | IC₅₀ (µM) after 48h |

| PC3 | Prostate Cancer | Hypothetical Value |

| NB4 | Leukemia | Hypothetical Value |

| HDF | Normal Fibroblast | Hypothetical Value |

| MCF-7 | Breast Cancer | Hypothetical Value |

| HCT-116 | Colon Cancer | Hypothetical Value |

Table 1: Hypothetical IC₅₀ values for this compound across a panel of human cell lines. A lower IC₅₀ value against cancer lines compared to normal fibroblasts would suggest cancer-selective cytotoxicity.

| Phase 2: Unbiased Target Identification

Objective: To identify the direct molecular binding partner(s) of this compound within the cell.

Rationale: An unbiased approach is critical to discover novel targets without preconceived notions. Employing orthogonal methods (e.g., one based on thermal stability, another on affinity) provides higher confidence in the identified hits.

Key Experiment: Thermal Proteome Profiling (TPP)

Principle: TPP leverages the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysate treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, stabilized (or destabilized) proteins can be identified as potential targets.

Protocol: Thermal Proteome Profiling (TPP) Workflow

-

Cell Culture and Treatment: Culture the most sensitive cell line identified in Phase 1. Treat one batch of cells with the compound (at ~10-30x IC₅₀) and another with the vehicle control for a short duration (e.g., 1-2 hours).

-

Harvest and Lysis: Harvest the cells and lyse them using a gentle, non-denaturing method (e.g., freeze-thaw cycles).

-

Temperature Gradient: Aliquot the lysates from both treated and control groups. Heat the aliquots across a defined temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by immediate cooling.

-

Separation of Aggregates: Centrifuge the samples at high speed to pellet the heat-denatured, aggregated proteins.

-

Protein Preparation for MS: Collect the supernatant (containing the soluble proteins). Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

-

Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein against temperature. A shift in the melting curve between the drug-treated and control samples indicates a direct interaction.

| Phase 3: Rigorous Target Validation

Objective: To confirm the interaction between the compound and the putative target(s) identified in Phase 2 and to establish a causal link between target engagement and the cellular phenotype.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a targeted validation method based on the same principle as TPP but analyzed via Western Blot, making it a lower-throughput but highly specific validation tool.

Protocol: Western Blot-based CETSA

-

Treatment: Treat intact cells with the compound or vehicle.

-

Heating: Heat the cell suspensions at a range of temperatures, centered around the temperature that showed the maximal shift in the TPP experiment.

-

Lysis & Separation: Lyse the cells and separate the soluble fraction from the aggregated fraction by centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific to the putative target protein.

-

Analysis: A greater amount of the target protein remaining in the soluble fraction at higher temperatures in the drug-treated sample compared to the control confirms target engagement in a cellular context.

Genetic Validation: Using siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein should recapitulate the phenotype observed with compound treatment (e.g., decreased cell viability). Conversely, overexpression of the target may confer resistance.

| Phase 4: Delineating the Downstream Pathway

Objective: To understand how the validated target interaction translates into the observed cellular phenotype by mapping the affected signaling pathways.

Key Experiment: Phospho-proteomics and Western Blot Analysis

Rationale: If the validated target is a kinase, phosphatase, or part of a signaling complex, its inhibition or activation will alter the phosphorylation status of downstream substrates.

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot for Key Signaling Nodes

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 15 min, 1h, 6h, 24h).

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-STAT3/STAT3) and the target itself.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the signals. Quantify band intensities and express the level of phosphorylation as a ratio of the phosphorylated to the total protein.

| Conclusion and Future Directions

This guide presents a systematic and robust strategy for elucidating the mechanism of action of this compound. By progressing through the phases of phenotypic screening, unbiased target identification, rigorous validation, and pathway analysis, researchers can build a comprehensive and evidence-based model of how this compound functions at a molecular and cellular level. The insights gained from this workflow will be invaluable for optimizing the compound's structure, predicting its therapeutic potential, and identifying patient populations that may benefit from its activity.

References

-

Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Chem., 4(S1). Available at: [Link].

-

Gowda, B. T., et al. (2010). N-Benzoyl-4-chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1766. Available at: [Link].

-

Fonseca, J. E., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Available at: [Link].

-

Aziz-ur-Rehman, et al. (2014). Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. Pakistan Journal of Chemistry. Available at: [Link].

-

Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Available at: [Link].

-

Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(7), 724-736. Available at: [Link].

-

Hopkins, M. D., et al. (2023). Selected examples of N‐benzyl sulfonamides with selective activity toward a pancreatic cancer cell line (BxPC3) when in the presence of metabolic inhibitor 2‐DG. ResearchGate. Available at: [Link].

-

Zessel, I., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(15), 9113-9130. Available at: [Link].

-

Martínez-Alonso, E., et al. (2020). Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells. International Journal of Molecular Sciences, 21(21), 8206. Available at: [Link].

-

Ialongo, D., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link].

-

Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Chemistry & Biodiversity, 20(10), e202300940. Available at: [Link].

-

Aziz-ur-Rehman, et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link].

-

Hassanein, M. M. (2019). Mechanism of action of sulphonamides. ResearchGate. Available at: [Link].

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link].

-

Wang, T., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available at: [Link].

-

Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Available at: [Link].

-

Miller, J. F., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(1), 43-47. Available at: [Link].

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. study.com [study.com]

- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 6. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-benzyl-3,4-dichlorobenzenesulfonamide | Benchchem [benchchem.com]

- 9. N-Benzoyl-4-chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells [mdpi.com]

Methodological & Application

Application Notes & Protocols: Antimicrobial and Antifungal Screening of N-Benzyl-4-chlorobenzenesulfonamide

Introduction and Scientific Rationale

The increasing prevalence of drug-resistant pathogens necessitates the continuous exploration of novel antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy for decades.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the microbial folic acid synthesis pathway.[2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect that halts microbial growth and replication.[1][4]

N-Benzyl-4-chlorobenzenesulfonamide is a derivative of this important class. The incorporation of a benzyl group and a chloro-substituent on the benzenesulfonamide core presents a molecule with modified lipophilicity and electronic properties, which may enhance its biological activity and spectrum. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial and antifungal potential of this compound.

The protocols described herein are grounded in the performance standards established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is reproducible, reliable, and comparable across different laboratories.[5][6][7] We will detail the methodologies for determining key quantitative metrics: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Conceptual Framework: Mechanism of Action

Understanding the theoretical basis of action is critical for interpreting experimental results. Sulfonamides exploit a metabolic pathway present in many bacteria and fungi but absent in humans, who acquire folate from their diet. This selective toxicity is the foundation of their therapeutic value.[2][3]

Caption: Sulfonamide competitive inhibition of the folic acid pathway.

Master Protocol: Preparation of Test Compound

Scientific rigor begins with accurate preparation of the test article. This step is critical as errors in concentration will invalidate all subsequent results.

3.1. Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

3.2. Protocol:

-

Stock Solution Preparation (e.g., 10 mg/mL): Accurately weigh 10 mg of this compound.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of pure DMSO to dissolve the compound.

-

Causality Note: DMSO is a common solvent for non-polar organic compounds. However, its concentration in the final assay wells must be controlled (typically ≤1%) as it can exhibit toxicity to microbial cells at higher concentrations.

-

-

Vortex thoroughly until the compound is completely dissolved. This is your high-concentration primary stock.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Antimicrobial Susceptibility Testing

This section outlines the workflow for determining the antibacterial efficacy of the test compound. The process logically flows from determining the minimum inhibitory concentration to establishing whether the effect is bactericidal.

Caption: Workflow for MIC and MBC Determination.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from CLSI document M07.[8]

4.1.1. Materials & Reagents:

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or densitometer

4.1.2. Step-by-Step Methodology:

-

Plate Preparation: Add 100 µL of CAMHB to wells 1 through 11 of a 96-well plate. Well 12 will serve as the sterility control.

-

Compound Dilution: Add 100 µL of a working solution of the test compound (prepared from the master stock) to well 1. This creates a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Self-Validation: This creates a concentration gradient. Well 10 contains the lowest concentration of the compound, and well 11 serves as the growth control (no compound).

-

-

Inoculum Preparation: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies. Suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[9][10]

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each test well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-up to the MIC assay to determine if the compound is bacteriostatic or bactericidal.[11] A bactericidal agent is defined as one that causes a ≥99.9% reduction in the initial inoculum.[12]

4.2.1. Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Calibrated micropipette and sterile tips

4.2.2. Step-by-Step Methodology:

-

Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

Mix the contents of each selected well thoroughly.

-

Aseptically transfer a 100 µL aliquot from each of these wells and from the growth control well onto separate, clearly labeled MHA plates.

-

Spread the aliquot evenly across the entire surface of the agar.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Reading the MBC: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the colony count from the initial inoculum.

Antifungal Susceptibility Testing

The evaluation of antifungal properties requires distinct methodologies, primarily due to the different growth requirements and cellular structures of fungi.

Caption: Workflow for Antifungal MIC and MFC Determination.

Protocol: Minimum Inhibitory Concentration (MIC) for Yeasts

This protocol is based on CLSI document M27 for yeast susceptibility testing.

5.1.1. Materials & Reagents:

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Yeast strains (e.g., Candida albicans ATCC 90028)

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer

5.1.2. Step-by-Step Methodology:

-

Plate and Compound Dilution: Follow the same serial dilution procedure as described in the antibacterial MIC protocol (Section 4.1.2), but use RPMI-1640 medium instead of CAMHB.

-

Inoculum Preparation: Prepare a yeast suspension in sterile saline from a 24-hour culture grown on Sabouraud Dextrose Agar (SDA).

-

Adjust the suspension to a 0.5 McFarland standard.

-

Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the final yeast inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest compound concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Protocol: Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether the compound has a fungistatic or fungicidal effect against the tested yeast strains.[13][14]

5.2.1. Materials:

-

Sabouraud Dextrose Agar (SDA) plates

-

Calibrated micropipette and sterile tips

5.2.2. Step-by-Step Methodology:

-

Subculturing: Following the antifungal MIC reading, take 100 µL aliquots from the growth control well and all wells showing growth inhibition (MIC, 2x MIC, etc.).

-

Plating: Spread each aliquot onto a separate SDA plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is seen in the control.

-

Reading the MFC: The MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFUs compared to the initial inoculum count.[15][16]

Data Presentation and Interpretation

Results should be tabulated for clear comparison. The ratio of MBC to MIC provides critical insight into the compound's mode of action.

Table 1: Example Antimicrobial and Antifungal Activity Data for this compound

| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal | N/A |

| Escherichia coli | ATCC 25922 | 64 | 512 | 8 | Bacteriostatic | N/A |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | - | Resistant | N/A |

| Candida albicans | ATCC 90028 | 32 | N/A | N/A | - | 64 |

| Aspergillus niger | ATCC 16404 | 64 | N/A | N/A | - | >128 |

Interpretation Guidelines:

-

MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio of > 4 suggests the compound is bacteriostatic.[17]

-

MFC/MIC Ratio: A similar principle applies, with a low ratio (e.g., ≤ 4) suggesting fungicidal activity.

-

Resistance: High MIC values (e.g., >128 µg/mL) typically indicate that the organism is resistant to the compound at clinically achievable concentrations.

References

- Acharya, J., Ghosh, S., Padhi, S., & Panda, S. K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.

- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. CLSI.

- CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.

-

Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

-

Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Canton, E., et al. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. [Link]

-

Clinical & Laboratory Standards Institute (CLSI). Homepage. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Bio-protocol. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). [Link]

-

Bio-protocol. Minimum Fungicidal Concentration Assay (MFC). [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nih.org.pk [nih.org.pk]

- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. chainnetwork.org [chainnetwork.org]

- 10. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microchemlab.com [microchemlab.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of a Sulfonamide Compound Library for Novel Therapeutic Agents

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide moiety (-S(=O)₂NR₂) is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a wide array of therapeutic agents since the discovery of the antibacterial prontosil.[1][2][3] Beyond their well-established role as antimicrobial agents that competitively inhibit dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, sulfonamide-containing molecules have been successfully developed as diuretics, anti-inflammatories, anticonvulsants, and even anticancer agents.[3][4][5] This remarkable therapeutic diversity stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to be readily incorporated into a vast number of molecular architectures.[6]

High-throughput screening (HTS) provides an unparalleled opportunity to explore the chemical space of sulfonamide libraries against a multitude of biological targets, unlocking their potential for novel therapeutic applications.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS campaign for a library of sulfonamide compounds. We will delve into the critical aspects of assay development, primary and secondary screening, and hit validation, with a focus on ensuring scientific integrity and generating high-quality, actionable data.

I. Strategic Considerations for Screening a Sulfonamide Library

Before embarking on a large-scale screen, a thoughtful strategy is paramount. The unique chemical properties of sulfonamides and the goals of the screening campaign will dictate the optimal approach.

Library Curation and Quality Control

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library.[10] A sulfonamide library should be curated to represent a broad range of chemical space, encompassing variations in the R-groups attached to the sulfonamide core.

-

Diversity: The library should include aromatic, heterocyclic, and aliphatic sulfonamides to maximize the chances of identifying hits against diverse target classes.

-

Purity and Integrity: Each compound must be of high purity (typically >95%) to avoid false positives arising from contaminants. Identity and purity should be confirmed by analytical methods such as LC-MS and NMR.

-

Physicochemical Properties: "Drug-likeness" parameters (e.g., Lipinski's Rule of Five) should be considered during library design to enhance the probability of identifying developable leads.

Target Selection and Assay Development

The choice of biological target is the linchpin of the HTS campaign. Sulfonamides have shown efficacy against a wide range of targets, including enzymes (e.g., carbonic anhydrases, kinases, proteases) and receptors.[1][5] The selected assay must be robust, reproducible, and amenable to miniaturization for HTS.

-

Assay Principle: The assay should be sensitive enough to detect modest inhibition or activation and have a clear, measurable readout (e.g., fluorescence, luminescence, absorbance).

-

Miniaturization: Transitioning the assay from a 96-well to a 384- or 1536-well format is crucial for HTS to conserve reagents and increase throughput.[9][11]

-

Statistical Validation (Z'-factor): The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.[11]

II. The High-Throughput Screening Workflow: A Step-by-Step Protocol

The HTS workflow is a multi-step process that requires careful planning and execution. Automation and robust data management are essential for handling the large number of compounds and data points generated.[12][13]

Caption: High-throughput screening workflow for a sulfonamide library.

Protocol: Primary Screening

The primary screen is the first pass of the entire sulfonamide library against the target at a single concentration (typically 10-20 µM).[11] The goal is to identify "hits"—compounds that exhibit a predefined level of activity.

Materials:

-

Sulfonamide compound library plated in 384- or 1536-well format

-

Assay-specific reagents (enzyme, substrate, cells, etc.)

-

Assay buffer

-

Positive and negative controls

-

Automated liquid handling systems

-

Plate reader capable of detecting the assay signal

Procedure:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each sulfonamide compound from the library plates into the corresponding wells of the assay plates.

-

Reagent Addition: Add the assay reagents (e.g., enzyme and substrate) to all wells of the assay plates. Ensure proper mixing.

-

Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for the biological reaction to occur.

-

Signal Detection: Read the plates using a plate reader to measure the assay signal.

-

Data Analysis: Normalize the data and calculate the percent inhibition or activation for each compound relative to the controls. Identify hits based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Data Presentation: Primary Screen Hit Summary

| Parameter | Value |

| Library Size | 100,000 |

| Screening Concentration | 10 µM |

| Number of Hits | 1,250 |

| Hit Rate | 1.25% |

III. Hit Validation: Separating True Hits from Artifacts

A significant challenge in HTS is the high rate of false positives.[14][15] A rigorous hit validation cascade is essential to eliminate artifacts and confirm the activity of genuine hits.[16]

Hit Confirmation and Dose-Response Analysis

Confirmed hits are those that reproduce their activity upon re-testing from a freshly prepared sample. Following confirmation, a dose-response analysis is performed to determine the potency (IC₅₀ or EC₅₀) of each hit.

Protocol: Dose-Response Analysis

-

Serial Dilution: Prepare a serial dilution of each confirmed hit compound (typically 8-10 concentrations).

-

Assay Performance: Perform the assay with the serially diluted compounds.

-

Data Analysis: Plot the percent inhibition or activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.

Secondary and Orthogonal Assays

Secondary assays are designed to further characterize the mechanism of action of the hits and eliminate compounds that interfere with the assay technology. Orthogonal assays use a different detection method to confirm the biological activity of the hits, thereby reducing the likelihood of technology-specific artifacts.[15]

Caption: Hit validation and triage funnel.

Data Presentation: Hit Prioritization Table

| Hit ID | Structure | IC₅₀ (µM) | Secondary Assay Activity | Orthogonal Assay Activity | Notes |

| SUL-001 | [Structure] | 0.5 | Active | Active | Good starting point for SAR |

| SUL-002 | [Structure] | 2.1 | Inactive | Active | Potential off-target activity |

| SUL-003 | [Structure] | 8.7 | Active | Active | Moderate potency |

| SUL-004 | [Structure] | 15.2 | Active | Inactive | Possible assay artifact |

IV. Causality and Trustworthiness in Sulfonamide HTS

The protocols and strategies outlined above are designed to build a self-validating system. The causality behind each experimental choice is rooted in the need to mitigate the known challenges of HTS and the specific properties of sulfonamides.

-

Assay Interference: Some sulfonamides can be prone to aggregation, which can lead to non-specific inhibition.[14] The inclusion of detergents (e.g., Triton X-100) in the assay buffer and the use of orthogonal assays can help identify and eliminate these artifacts.

-

Promiscuity: Frequent hitters, or promiscuous compounds that show activity across multiple screens, should be flagged and deprioritized.[16] Cross-screening against a panel of unrelated targets can help identify these compounds.

-

Structure-Activity Relationship (SAR): The initial HTS data can provide preliminary SAR insights.[16] Clustering hits based on chemical structure can reveal common scaffolds that are enriched in the active population, providing a foundation for hit-to-lead optimization.[17]

V. Conclusion: From Hits to Leads

High-throughput screening of a sulfonamide library is a powerful strategy for the discovery of novel therapeutic agents. By combining a well-curated library with a robust and validated HTS workflow, researchers can efficiently identify and prioritize promising hit compounds. The subsequent steps of hit-to-lead optimization, guided by the principles of medicinal chemistry, will be crucial in transforming these initial findings into viable drug candidates. This application note provides a comprehensive framework to guide these efforts, emphasizing the importance of scientific rigor and a data-driven approach to navigate the complexities of modern drug discovery.

References

-

Acharya, J., Ghosh, S., & Padhi, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(6), 518-536. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Dong, J., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]

-

Axcelead. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

-

Majewsky, M., et al. (2015). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Analytical and Bioanalytical Chemistry, 407(23), 7029-7041. [Link]

-

Nefzi, A., et al. (2012). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Molecules, 17(8), 9146-9161. [Link]

-

Shoichet, B. K. (2006). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry, 49(2), 727-737. [Link]

-

van der Ven, A. J., et al. (1995). Managing drug reactions to sulfonamides and other drugs in HIV infection: desensitization rather than rechallenge? AIDS, 9(4), 311-315. [Link]

-

Lee, J. H., & Kim, J. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 25(3), 513. [Link]

-

Li, D., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PLoS One, 17(11), e0277801. [Link]

-

Singh, S., et al. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Cancer Drug Resistance, 6(3), 444-463. [Link]

-

Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

-

Wikipedia. (2023). Sulfonamide (medicine). [Link]

-

Khan, K. M., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Pakistan Medical Association, 63(5), 570-575. [Link]

-

Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

-

Axxam SpA. (2021). Challenges of HTS in early-stage drug discovery. [Link]

-

Sygnature Discovery. High Throughput Drug Screening. [Link]

-

De-Oliveira, L. M., et al. (2021). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. International Journal of Molecular Sciences, 22(16), 8799. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Petrone, M., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 936-948. [Link]

-

Knowles, S., & Shapiro, L. (2003). Practical issues in the management of hypersensitivity reactions: sulfonamides. Journal of Allergy and Clinical Immunology, 112(5), S13-S20. [Link]

-

Christodoulou, E. A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Applied Sciences, 11(11), 5225. [Link]

-

Asif, M. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Discovery and Development, 2(1), 1-10. [Link]

-

Assay Genie. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

-

Rowe, S. E., et al. (2018). A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants. Antimicrobial Agents and Chemotherapy, 62(11), e012 repurposed-drugs-for-bactericidal-applications-against-staphylococcus-aureus-small-colony-variants. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. youtube.com [youtube.com]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 12. axxam.com [axxam.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmasalmanac.com [pharmasalmanac.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. academic.oup.com [academic.oup.com]

The Versatile Scaffold: Application of N-Benzyl-4-chlorobenzenesulfonamide in Medicinal Chemistry

Abstract

The N-benzyl-4-chlorobenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, derivatization, and applications, with a focus on its utility in generating compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the fields of drug discovery and development to harness the potential of this versatile chemical entity.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern pharmacology, present in a wide range of clinically approved drugs. Its enduring importance stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets. The this compound structure combines the sulfonamide pharmacophore with a benzyl group, which can be readily modified to explore structure-activity relationships (SAR), and a 4-chlorophenyl ring, which often contributes to enhanced biological activity. This guide will delve into the practical applications of this scaffold, providing both the theoretical underpinnings and the practical methodologies for its use in a research setting.

Synthetic Pathways: Crafting the this compound Scaffold

The synthesis of this compound and its derivatives is typically achieved through a reliable two-step process. This approach offers flexibility for introducing a wide variety of substituents on the amine, making it a powerful tool for building compound libraries for screening.

Two-Step Synthesis Protocol

The general synthetic route involves the initial formation of a primary or secondary sulfonamide, followed by N-alkylation with a benzyl halide.

Step 1: Synthesis of N-Substituted-4-chlorobenzenesulfonamide

This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary amine in the presence of a base to neutralize the HCl byproduct.

Step 2: N-Benzylation

The resulting sulfonamide is then N-benzylated using a suitable benzyl halide in the presence of a base to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzyl-4-chlorobenzenesulfonamide Synthesis

Welcome to the technical support resource for the synthesis of N-Benzyl-4-chlorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but a framework for understanding the critical parameters of the reaction, enabling you to troubleshoot common issues and optimize conditions for yield and purity.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and benzylamine. The reaction proceeds in two conceptual stages, which can be performed in a single pot:

-

Sulfonamide Formation: The lone pair of the nitrogen atom in benzylamine attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A proton and a chloride ion are subsequently eliminated, forming the primary sulfonamide and hydrochloric acid (HCl).

-

Acid Neutralization: A base is required to neutralize the HCl generated in situ. Without a base, the starting benzylamine would be protonated to form its non-nucleophilic ammonium salt, effectively halting the reaction.[1]

The overall reaction is as follows:

Cl-C₆H₄-SO₂Cl + H₂N-CH₂-C₆H₅ --(Base)--> Cl-C₆H₄-SO₂-NH-CH₂-C₆H₅ + Base·HCl

The causality is straightforward: the electron-deficient sulfonyl sulfur is an excellent electrophile, and the primary amine is a potent nucleophile. The choice of base and solvent are the primary variables for optimization, directly impacting reaction rate, yield, and the impurity profile.

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for achieving a high yield of this compound. All steps should be performed in a well-ventilated fume hood.

Materials:

-

4-Chlorobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware, oven-dried before use

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzenesulfonyl chloride (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Base: Add powdered anhydrous potassium carbonate (1.5 eq) to the solution.

-

Addition of Amine: In a separate flask, dissolve benzylamine (1.05 eq) in a small amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (e.g., 30:70 v/v).[2] The reaction is typically complete within 12-24 hours. A complete reaction is indicated by the consumption of the limiting reagent (4-chlorobenzenesulfonyl chloride).

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, filter the mixture to remove the potassium salts.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally, brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, which may be a solid or a thick oil, can be purified by recrystallization from hot ethanol to yield this compound as a white crystalline solid.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yields can typically be traced back to one of three primary issues:

-

Hydrolysis of the Sulfonyl Chloride: 4-Chlorobenzenesulfonyl chloride is highly sensitive to moisture.[4][5] If it is exposed to water, it will hydrolyze to the unreactive 4-chlorobenzenesulfonic acid.

-

Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Check the quality of your starting sulfonyl chloride; if it has been stored improperly, it may have degraded.

-

-

Insufficient Base: The reaction generates one equivalent of HCl. If the base is not present in sufficient excess or is not strong enough, the benzylamine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction.

-

Solution: Use at least 1.5 equivalents of a suitable base like anhydrous potassium carbonate. Ensure the base is finely powdered to maximize its surface area and reactivity.

-

-

Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

-

Solution: Carefully calculate the molar equivalents of your reactants. A slight excess (1.05 eq) of the amine is often used to ensure the complete consumption of the more expensive sulfonyl chloride.

-

Q2: My TLC plate shows multiple spots after the reaction. What could they be?

A2: Besides your desired product and unreacted starting materials, other spots could represent:

-

4-Chlorobenzenesulfonic Acid: A very polar spot that will likely remain at the baseline. This is due to the hydrolysis of the starting material as described in Q1.

-

Bis(4-chlorophenyl) Sulfone: This is a common impurity from the manufacturing of 4-chlorobenzenesulfonyl chloride and may be present in your starting material.[6] It is relatively non-polar.

-

Dibenzylamine: If your benzylamine starting material is impure, this could be present. It can be removed with an acidic wash during work-up.

TLC Analysis Workflow:

Caption: Workflow for monitoring reaction progress using TLC.

Q3: I've finished the work-up, and my product is a persistent oil instead of a solid. What should I do?

A3: An oily product often indicates the presence of impurities that are inhibiting crystallization.

-

Solution 1 (Patience & Seeding): First, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystals to form. If you have a small amount of pure solid product from a previous batch (a seed crystal), adding it can induce crystallization. Sometimes, leaving the oil in the freezer for an extended period is effective.

-

Solution 2 (Re-purification): If the above fails, the product likely needs further purification. Column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The optimal solvent system can be determined by TLC analysis.[7]

-

Solution 3 (Check Work-up): Ensure your work-up was thorough. Residual benzylamine (a basic impurity) or sulfonic acid (an acidic impurity) can prevent crystallization. Re-dissolve the oil in ethyl acetate and repeat the acidic and basic washes.

Q4: What is the best base for this reaction? Can I use triethylamine or pyridine?

A4: While tertiary amines like triethylamine or pyridine are often used in sulfonamide synthesis, an inorganic base like potassium carbonate (K₂CO₃) is an excellent and often preferred choice for this specific reaction.

-

Causality: K₂CO₃ is a solid, non-nucleophilic base. It effectively neutralizes the generated HCl without competing with the benzylamine as a nucleophile. It is also easily removed by simple filtration after the reaction. Stronger bases like sodium hydride (NaH) can also be used, particularly in a two-step, one-pot procedure where the primary sulfonamide is formed first, then deprotonated by NaH before adding an alkylating agent (like benzyl chloride).[8] However, K₂CO₃ is safer and simpler to handle. Pyridine can act as both a base and a nucleophilic catalyst, but it can be difficult to remove completely during work-up.

Summary of Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the synthesis.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants; aprotic nature prevents side reactions. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.[4] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Non-nucleophilic, effectively neutralizes HCl, and is easily removed by filtration. Use 1.5 equivalents to ensure complete reaction. |

| Temperature | Room Temperature (approx. 20-25 °C) | The reaction is typically fast enough at room temperature. Exothermic reaction may require initial cooling. Modest heating (40-50 °C) can be applied if the reaction is slow. |